1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine is a complex organic compound belonging to a class of heterocyclic compounds. It features a pyrazole ring fused with an imidazopyridine moiety, which contributes to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound is derived from the imidazo[1,2-a]pyridine scaffold, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The classification of this compound falls under heterocycles, specifically imidazo[1,2-a]pyridines and pyrazoles. These compounds are characterized by their nitrogen-containing rings that often exhibit significant pharmacological effects.
The synthesis of 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine can be achieved through several methodologies:
The synthesis typically involves multiple steps, including protection and deprotection of functional groups, as well as various coupling reactions to construct the desired heterocyclic frameworks. For instance, starting from readily available pyridine derivatives, the synthesis can be optimized through careful selection of reagents and conditions to enhance yield and purity.
The molecular structure of 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine consists of:
The structural formula can be represented as follows:
Key data points regarding its molecular structure include:
The compound can participate in various chemical reactions typical for heterocycles:
Reactions are typically conducted under controlled conditions to optimize yields and minimize side products. The use of catalysts such as palladium or copper can significantly enhance reaction rates and selectivity.
The mechanism of action for 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine is primarily linked to its ability to interact with specific biological targets:
Studies have indicated that modifications in the structure can significantly alter potency and selectivity against various targets.
The compound has several potential applications in scientific research and medicinal chemistry:
This bifunctional heterocyclic compound integrates an imidazo[1,2-a]pyridine moiety and a 4-aminopyrazole unit through a methylene linker. Designated by CAS RN 1152842-13-1, it serves as a critical synthetic intermediate in medicinal chemistry and materials science. Its structural architecture combines electron-rich nitrogenous systems with hydrogen-bonding capabilities, enabling diverse molecular interactions essential for biological activity and supramolecular assembly. The compound’s emergence aligns with growing interest in fused nitrogen heterocycles for targeted drug discovery, particularly kinase inhibition and pesticidal development, positioning it at the frontier of bioactive scaffold research [1] [3].
The molecule features:
Table 1: Experimental Spectroscopic Signatures | Technique | Key Features | |---------------|-------------------| | ¹H NMR (DMSO-d₆) | δ 7.85 (s, 1H, H-3ᴵᴹ), 7.78 (d, J=8.9 Hz, 1H, H-5ᴵᴹ), 7.42 (s, 1H, H-5ᴾʸʳ), 6.98 (t, J=7.1 Hz, 1H, H-6ᴵᴹ), 6.85 (d, J=8.9 Hz, 1H, H-7ᴵᴹ), 5.30 (s, 2H, NH₂), 5.15 (s, 2H, CH₂) | | IR (KBr) | 3380 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1570 cm⁻¹ (C=C aromatic) | | MS (ESI+) | m/z 214.2 [M+H]⁺ (calc. 214.1090), 236.1 [M+Na]⁺ | [3] [5] [7]
Table 2: Key Therapeutic Applications of Analogous Derivatives | Scaffold Modification | Biological Target/Activity | Reference Compound | |---------------------------|-------------------------------|--------------------------| | Imidazo[1,2-a]pyridine + triazolopyrazine | c-Met kinase inhibition (anticancer) | Volitinib (Phase III) | | Imidazo[1,2-a]pyridine + pyrazolotriazine | BTK inhibition (autoimmune disorders) | Patent WO2009077334A1 | | Imidazo[1,2-a]pyridine + carboxamide | Insecticidal/acaricidal agents | Patent ES2779532T3 | [2] [6] [8]
Table 3: Standardized Compound Nomenclature | Chemical Name | Identifier | |-----------------------------------------------|----------------| | 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-pyrazol-4-amine | IUPAC Preferred | | 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine | ChemSpider | | 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine | PubChem Variant | | 1-(Imidazo[1,2-a]pyridin-2-ylméthyl)-1H-pyrazol-4-amine | French ACD Name | | 1152842-13-1 | CAS RN | | MFCD11128216 | MDL Number | [1] [3] [5]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: